REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH:18]([CH3:20])[CH3:19])[N:13]=[CH:12]2)(C(C)(C)C)(C)C.F.F.F.C(N(CC)CC)C>CO>[CH:18]([N:14]1[C:15]2[C:11](=[CH:10][C:9]([OH:8])=[CH:17][CH:16]=2)[CH:12]=[N:13]1)([CH3:20])[CH3:19] |f:1.2.3.4|
|
Name
|
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-isopropyl-1H-indazole
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C2C=NN(C2=CC1)C(C)C
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
F.F.F.C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved with methanolic ammonia
|
Type
|
CONCENTRATION
|
Details
|
again concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 30% EtOAc in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |